2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

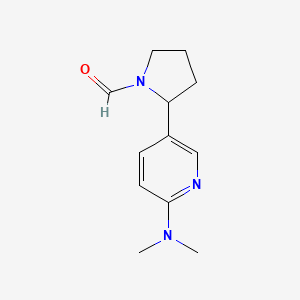

2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyrrolidine ring linked to a pyridine moiety. The pyridine ring is substituted at the 6-position with a dimethylamino group (-N(CH₃)₂), while the pyrrolidine nitrogen is functionalized with a carbaldehyde (-CHO) group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and flexible aliphatic rings.

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C12H17N3O/c1-14(2)12-6-5-10(8-13-12)11-4-3-7-15(11)9-16/h5-6,8-9,11H,3-4,7H2,1-2H3 |

InChI Key |

OFSFTDDDEPTZQK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Formylation of Pyrrolidine Nitrogen

A common approach to obtain pyrrolidine-1-carbaldehyde involves the formylation of pyrrolidine or its derivatives using formylating agents such as ethyl formate or formic acid derivatives under controlled conditions.

Method I (Formylation with Ethyl Formate): Substituted aniline or pyrrolidine derivatives are stirred with ethyl formate at elevated temperatures (~80 °C) for several hours to yield the corresponding formamide intermediate, which can be further processed to the aldehyde.

Method J (Conversion to Aldehyde): The formamide intermediate is treated with phosphoryl chloride (POCl3) and triethylamine (TEA) in anhydrous dichloromethane at low temperatures (0–15 °C) to convert the formamide to the aldehyde functionality. The reaction is quenched with sodium bicarbonate solution, extracted, and purified by chromatography.

Representative Preparation Method (Adapted from Related Imidazo[1,2-a]pyridine Syntheses)

Although direct literature on this exact compound is limited, analogous methods from related heterocyclic systems provide a reliable framework:

Detailed Research Findings and Data

Reaction Conditions Optimization

- The use of methanol as solvent and p-toluenesulfonic acid as catalyst at 70 °C for 12 hours provides efficient condensation of pyridin-2-amine and pyridine-2-carbaldehyde derivatives.

- Pd2(dba)3 with XantPhos ligand and t-BuONa base in toluene at 110 °C under nitrogen atmosphere is effective for C–N cross-coupling to introduce the 6-(dimethylamino)pyridin-3-yl substituent.

- Formylation steps require careful temperature control (0–15 °C) to avoid side reactions and ensure high purity.

Purification and Characterization

- Silica gel chromatography and preparative HPLC are standard purification methods.

- Yields range from moderate to high (50–90%) depending on step and substrate.

- Characterization by NMR and mass spectrometry confirms structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of pyridin-2-amine and pyridine-2-carbaldehyde | MeOH, TosOH, 70 °C, 12 h | Intermediate formation | ~86 | Efficient condensation |

| Acid treatment | HCl/dioxane, MeOH, 20 °C, 12 h | Amine intermediate | ~93 | Deprotection/conversion |

| Pd-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Introduction of dimethylaminopyridinyl | 50–80 | Requires inert atmosphere |

| Formylation of pyrrolidine nitrogen | Ethyl formate, 80 °C, 5 h | Formamide intermediate | 70–85 | Precursor to aldehyde |

| Conversion to aldehyde | POCl3, TEA, DCM, 0–15 °C | Final aldehyde formation | 75–90 | Controlled temperature essential |

Chemical Reactions Analysis

2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine and pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to its target by forming hydrogen bonds or electrostatic interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its interaction with biological targets .

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- Electron Density: The dimethylamino group in the target compound donates electrons to the pyridine ring, enhancing π-π stacking or charge-transfer interactions, unlike the electron-withdrawing trifluoromethyl groups in the pyrimidine derivative .

- Reactivity : The carbaldehyde group enables Schiff base formation, distinguishing it from the carboxamide in Example 329, which is more stable but less reactive .

Key Observations :

- Lipophilicity : The target compound’s lower LogP (1.8) compared to Example 329 (3.2) suggests better aqueous solubility, advantageous for drug delivery .

- Docking Performance : The target’s smaller pyrrolidine ring and electron-rich pyridine likely contribute to its superior docking accuracy (48% RMSD <1 Å) over bulkier analogs like the azepane-containing compound (35%) .

- Biological Relevance : Example 329’s carboxamide and dichloro groups may enhance kinase binding, but its poor solubility limits bioavailability .

Biological Activity

2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, with the CAS number 1352495-46-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data from various studies.

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.28 g/mol

- Structure : The compound features a pyridine ring substituted with a dimethylamino group and is linked to a pyrrolidine ring with an aldehyde functional group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines.

These values suggest that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests demonstrated effectiveness against several Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 75 | |

| Escherichia coli | <125 | |

| Pseudomonas aeruginosa | 150 |

The results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus.

Antifungal Activity

While specific antifungal activity data for this compound is limited, related pyrrolidine derivatives have shown promising antifungal properties in various studies. Further exploration may reveal similar activities for this compound.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study focused on the inhibition of cell proliferation in MCF-7 and A549 cell lines showed that compounds similar to this compound can significantly reduce growth rates, indicating a potential mechanism for anticancer activity through apoptosis induction.

- Antibacterial Efficacy Assessment : In another case study, the compound was tested against multiple bacterial strains, demonstrating varying levels of antibacterial efficacy. The structure–activity relationship suggested that modifications in the pyridine ring could enhance activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.